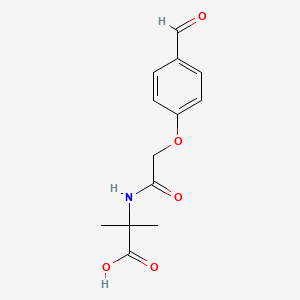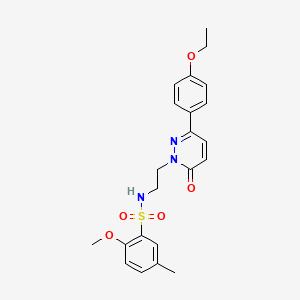
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid” is a chemical compound with the formula C13H15NO5 . It is a derivative of acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of this compound is related to a new class of acetylcholinesterase inhibitors, specifically, methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives . Compounds 4b and 4i were found to be more potent than galanthamine in inhibiting acetylcholinesterase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.26 . More detailed information about its physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
Pharmacokinetics and Toxicology
Compounds structurally related to 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid have been studied for their pharmacokinetics, toxicological profiles, and potential therapeutic applications. For instance, acetaminophen (paracetamol) and its metabolism have been extensively researched to understand its analgesic mechanisms, toxicological impacts, and the pathways involved in its biotransformation (Levy et al., 1975; Kiernan et al., 2019). These studies contribute to a deeper understanding of drug action and safety profiles, highlighting the importance of metabolic pathways in determining drug efficacy and toxicity.
Environmental Exposure and Health Risks
Research on compounds like phenoxy herbicides and bisphenol A diglycidyl ether (BADGE) sheds light on environmental exposures and potential health risks. Studies have documented the presence of these compounds in indoor dust and their associations with various health outcomes, including diabetes and endocrine disruption (Lind et al., 2014; Wang et al., 2012). These findings underscore the importance of monitoring environmental contaminants and understanding their impact on human health.
Reproductive and Hematopoietic Effects
Exposure to certain solvents and herbicides, including those with structural similarities to the compound , has been linked to reproductive and hematopoietic effects. Research in this area focuses on the occupational exposure of workers to chemicals like 2-bromopropane, revealing significant health hazards such as reproductive dysfunction and hematopoietic disorders (Kim et al., 1996). These studies are crucial for occupational health, highlighting the need for protective measures and regulations to mitigate exposure risks.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[2-(4-formylphenoxy)acetyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(2,12(17)18)14-11(16)8-19-10-5-3-9(7-15)4-6-10/h3-7H,8H2,1-2H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTFUGSEGCSOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)COC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2643491.png)

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)
![(E)-N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2643496.png)









![4-(benzylthio)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2643513.png)